molecular formula C14H16O3 B14508173 [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid CAS No. 62761-34-6

[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid

Cat. No.: B14508173
CAS No.: 62761-34-6
M. Wt: 232.27 g/mol
InChI Key: GKQHZRLDSDONKF-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentene ring substituted with a methoxyphenyl group and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid typically involves the following steps:

    Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

    Attachment of the Acetic Acid Moiety: This can be done through various methods, including esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyclopentene ring or the acetic acid moiety, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyclopentene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Methoxybenzoic acid, cyclopentane derivatives.

    Reduction Products: Cyclopentanol, methoxyphenyl ethanol.

    Substitution Products: Various substituted cyclopentene and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclopentene derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopentene ring can participate in hydrophobic interactions. The acetic acid moiety can form hydrogen bonds with polar residues, facilitating binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Hydroxyphenyl)cyclopent-3-en-1-yl]acetic acid
  • [3-(4-Methylphenyl)cyclopent-3-en-1-yl]acetic acid
  • [3-(4-Chlorophenyl)cyclopent-3-en-1-yl]acetic acid

Uniqueness

[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from its analogs, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

62761-34-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)cyclopent-3-en-1-yl]acetic acid

InChI

InChI=1S/C14H16O3/c1-17-13-6-4-11(5-7-13)12-3-2-10(8-12)9-14(15)16/h3-7,10H,2,8-9H2,1H3,(H,15,16)

InChI Key

GKQHZRLDSDONKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC(C2)CC(=O)O

Origin of Product

United States

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